molecular formula C14H18N2O5S B2647216 N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide CAS No. 693807-44-2

N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide

Cat. No. B2647216
CAS RN: 693807-44-2
M. Wt: 326.37
InChI Key: KTUMIEKHDSQDMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to this often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide, have been studied for their cardiac electrophysiological activity. These compounds have shown potency in vitro, comparable to sematilide, a selective class III agent in clinical trials for arrhythmias (Morgan et al., 1990).

Class III Antiarrhythmic Activity

Another research demonstrated the synthesis and Class III antiarrhythmic activity of similar 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds have shown significant in vitro and in vivo activity, indicating their potential as class III antiarrhythmics (Ellingboe et al., 1992).

Abiotic Transformations in the Environment

The compound has also been implicated in environmental studies. For example, sulfonamide drugs like sulfamethoxazole, which shares structural similarities, can undergo abiotic transformations under denitrifying conditions, forming transformation products in water cycles (Nödler et al., 2012).

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide, have been evaluated for their anti-acetylcholinesterase activity. This suggests potential applications in the treatment of neurological disorders (Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

Research into metal complexes of heterocyclic sulfonamide derivatives, similar to the compound , has shown strong carbonic anhydrase inhibitory properties, indicating potential therapeutic applications (Büyükkıdan et al., 2013).

Antibacterial Activity

Studies on derivatives of 1,3-benzodioxol-5-carbohydrazide, structurally akin to the compound of interest, have demonstrated significant antibacterial activity, making them potential candidates for antibacterial drug development (Siddiqa et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-22(18,19)16-6-4-10(5-7-16)14(17)15-11-2-3-12-13(8-11)21-9-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUMIEKHDSQDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide

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